Capillin

Catalog No.
S589157
CAS No.
495-74-9
M.F
C12H8O
M. Wt
168.19 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capillin

CAS Number

495-74-9

Product Name

Capillin

IUPAC Name

1-phenylhexa-2,4-diyn-1-one

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C12H8O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,1H3

InChI Key

RAZOKRUZEQERLH-UHFFFAOYSA-N

SMILES

CC#CC#CC(=O)C1=CC=CC=C1

Synonyms

1-phenyl-2,4-hexadiyn-1-one, capillin

Canonical SMILES

CC#CC#CC(=O)C1=CC=CC=C1

Description

The exact mass of the compound Capillin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Capillin is a naturally occurring organic compound with the chemical formula C12H8OC_{12}H_{8}O. It was first isolated from Artemisia capillaris in 1956 and is characterized by a unique structure that includes an acetophenone moiety and a polyyne (pentadiynyl) portion, which are conjugated together as an ynone. The compound has a molar mass of approximately 168.19g/mol168.19\,g/mol and a melting point ranging from 8282 to 83°C83\,°C. Capillin is found in the essential oils of various Artemisia species, including Artemisia monosperma and Artemisia dracunculus (commonly known as tarragon) .

Involving capillin are not extensively documented, it is known to participate in various biological processes. Capillin exhibits strong antifungal activity and has been shown to induce apoptosis in certain human tumor cells through mitochondrial pathways. This apoptotic effect may be mediated by the c-Jun N-terminal kinase (JNK) signaling pathway . Additionally, capillin has demonstrated hepatoprotective effects by inhibiting nuclear factor kappa B activation, thereby reducing inflammatory responses and oxidative stress in liver cells .

Capillin is recognized for its significant biological activities, particularly its antifungal and antitumoral properties. Research indicates that capillin can cause apoptosis in human tumor cells, showcasing its potential as an anticancer agent. Furthermore, studies have highlighted its protective effects against liver damage associated with non-alcoholic steatohepatitis by mitigating oxidative stress and regulating inflammatory pathways . The compound also displays antibacterial properties, particularly against dermatogenic filamentous bacteria .

Capillin has several applications due to its biological activities:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development targeting tumor cells.
  • Traditional Medicine: As an active component of "Yinchenhao Decoction," it is utilized in traditional Chinese medicine for treating liver diseases.
  • Antimicrobial Agents: Capillin's antibacterial properties suggest its use in formulations aimed at treating bacterial infections .

Research on capillin has indicated its interaction with various cellular pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa B, which plays a crucial role in inflammatory responses. Studies have also demonstrated that capillin can modulate oxidative stress levels within hepatocytes, contributing to its hepatoprotective effects . Furthermore, its cytotoxic effects on tumor cells highlight its potential interactions with apoptotic signaling pathways.

Capillin shares structural similarities with several other compounds found in Artemisia species and related plants. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey FeaturesUnique Aspects
CapillinC12H8OC_{12}H_{8}OAntifungal, antitumoralStrongly induces apoptosis via JNK signaling
AchillinC12H10OC_{12}H_{10}OAntimicrobialLess potent against tumor cells compared to capillin
ScopoletinC10H10O4C_{10}H_{10}O_4Anti-inflammatoryMore focused on reducing inflammation than apoptosis
CoumarinC9H6O2C_{9}H_{6}O_2AnticoagulantPrimarily used for blood thinning rather than anticancer
CamphorC10H16OC_{10}H_{16}OAnalgesic, anti-inflammatoryUsed mainly for pain relief rather than cancer treatment

Capillin's unique combination of antifungal and antitumoral properties, along with its specific mechanism of inducing apoptosis in cancer cells, distinguishes it from other similar compounds .

Physical Description

Solid

XLogP3

3

Melting Point

82-83°C

UNII

9JXZ3SJG0I

Other CAS

495-74-9

Wikipedia

Capillin

Dates

Modify: 2024-02-18

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